Researchers designing kinase inhibitors often face challenges with scaffold reactivity and target specificity. 2,4-Dichlorofuro[2,3-d]pyrimidine addresses this with a furan-fused core that is a purine bioisostere, providing specific electronic and hydrogen-bond acceptor properties distinct from non-fused or pyrrolo analogs. Its two chlorine atoms enable predictable C4-first S N Ar for sequential diversification, allowing systematic exploration of ATP-binding site inhibitors. Benefits include: • Ordered library synthesis with C4 then C2 substitution. • Validated scaffolds for VEGFR-2 inhibitors with nanomolar potency. • Potential to target drug-resistant FLT3-ITD mutants. Supplied with consistent purity for reliable scale-up.
2,4-Dichlorofuro[2,3-d]pyrimidine is a heterocyclic building block primarily utilized in medicinal chemistry and pharmaceutical development. Its core structure is a bioisostere of naturally occurring purines, making it a valuable scaffold for targeting ATP-binding sites in enzymes, particularly protein kinases. The defining procurement-relevant feature is the presence of two chlorine atoms at the C2 and C4 positions, which serve as differentially reactive sites for sequential nucleophilic aromatic substitution (SNAr), enabling controlled, stepwise synthesis of complex molecular libraries.
Substituting 2,4-Dichlorofuro[2,3-d]pyrimidine with a simpler building block like 2,4-dichloropyrimidine is often unviable. The fused furan ring is not merely a structural support; its oxygen atom provides specific electronic properties and potential hydrogen bond acceptor sites crucial for binding to kinase targets. Removing this ring fundamentally alters the scaffold's interaction profile and resulting biological activity. Similarly, replacing the furan ring with other heterocycles, such as in 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (a key intermediate for Tofacitinib), changes the hydrogen bonding potential from an acceptor (oxygen) to a donor (N-H), redirecting the molecule towards entirely different enzyme targets like Janus kinases (JAK). Therefore, the choice of the furo[2,3-d]pyrimidine core is a deliberate design element for specific target classes and not interchangeable.
A critical attribute for a synthetic building block is predictable reactivity. In nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, dichlorinated pyrimidines generally exhibit higher reactivity at the C4 position. This selectivity is preserved in 2,4-Dichlorofuro[2,3-d]pyrimidine, allowing for the regioselective introduction of a substituent at C4 while leaving the C2 chlorine available for a subsequent, distinct transformation. This contrasts with substituted dichloropyrimidines where ring electronics can reverse this selectivity, leading to C2 substitution or difficult-to-separate product mixtures, complicating process scale-up. The reliable C4-first reactivity of this compound is a key processability advantage for building complex molecules in a controlled manner.
| Evidence Dimension | Regioselectivity in S<sub>N</sub>Ar / Cross-Coupling |
| Target Compound Data | Preferential and predictable reactivity at the C4 position. |
| Comparator Or Baseline | Substituted 2,4-dichloropyrimidines, which can exhibit variable C2/C4 selectivity or produce mixtures depending on the electronic nature of other ring substituents. |
| Quantified Difference | High regioselectivity for C4 vs. variable or mixed regioselectivity for certain substituted comparators. |
| Conditions | Standard nucleophilic aromatic substitution or Palladium-catalyzed cross-coupling reactions. |
This predictable reactivity reduces process development time and purification costs by avoiding the formation of regioisomeric byproducts common with less defined intermediates.
The ultimate value of a synthetic intermediate is measured by the performance of its derivatives. Using 2,4-Dichlorofuro[2,3-d]pyrimidine as a starting scaffold, researchers have synthesized potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. One such derivative, compound 4c, demonstrated an IC50 value of 57.1 nM against VEGFR-2, a potency comparable to the approved multi-kinase inhibitor drug Sorafenib (IC50 = 41.1 nM) in the same assay. This demonstrates that the furo[2,3-d]pyrimidine core, accessed via this dichlorinated precursor, is a clinically relevant scaffold capable of producing highly potent final compounds.
| Evidence Dimension | Inhibitory Potency (IC50) against VEGFR-2 Kinase |
| Target Compound Data | 57.1 nM (for derivative 4c, synthesized from a furo[2,3-d]pyrimidine precursor). |
| Comparator Or Baseline | Sorafenib (approved drug): 41.1 nM. |
| Quantified Difference | Derivative potency is within the same nanomolar range as the clinical benchmark Sorafenib. |
| Conditions | In vitro VEGFR-2 enzymatic assay. |
Procuring this specific intermediate provides a direct and validated route to scaffolds with demonstrated, high-potency activity against a commercially significant drug target.
The utility of this scaffold extends to other critical oncology targets. In the context of Acute Myeloid Leukemia (AML), derivatives of 2,4-Dichlorofuro[2,3-d]pyrimidine have been developed as inhibitors of FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD). One derivative, compound 49, demonstrated cytotoxic effects in Ba/F3 cells expressing the FLT3-ITD mutation that exceeded the potency of both Sorafenib and Quizartinib, two established clinical FLT3 inhibitors. This highlights the scaffold's capacity to generate compounds that not only hit a specific target but can outperform existing clinical options, making the dichlorinated precursor a high-value starting material for developing next-generation therapeutics.
| Evidence Dimension | Cytotoxic Potency against FLT3-ITD expressing cells |
| Target Compound Data | Compound 49 (derived from the furo[2,3-d]pyrimidine core) showed higher potency than both comparators. |
| Comparator Or Baseline | Sorafenib and Quizartinib (clinical FLT3 inhibitors). |
| Quantified Difference | Qualitatively stated as 'exceeding the potency of both sorafenib and quizartinib'. |
| Conditions | In vitro cytotoxicity assay in Ba/F3 cells expressing FLT3-ITD. |
This evidence justifies the selection of this specific precursor for research programs aiming to develop best-in-class inhibitors, not just 'me-too' compounds.
This compound is the right choice for generating libraries of potential kinase inhibitors. Its predictable, C4-first reactivity allows for the systematic introduction of a diverse set of moieties at one position, followed by a second diversification step at the C2 position, enabling efficient exploration of structure-activity relationships.
For projects focused on oncology and angiogenesis, this precursor provides a validated starting point for developing highly potent VEGFR-2 inhibitors. The furo[2,3-d]pyrimidine scaffold has a demonstrated ability to produce compounds with nanomolar potency comparable to clinical benchmarks like Sorafenib.
This intermediate is a strategic choice for programs targeting drug-resistant cancers. Its derivatives have shown potential to inhibit mutated kinases like FLT3-ITD with greater potency than existing drugs, making it a valuable precursor for developing novel AML therapies.